molecular formula C16H22N4O2S B5354975 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No.: B5354975
M. Wt: 334.4 g/mol
InChI Key: KBXZHPJDXGCOHN-UHFFFAOYSA-N
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Description

2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, also known as EIT, is a compound that has gained attention in scientific research due to its potential therapeutic applications. EIT belongs to the class of triazole compounds, which have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is not fully understood, but it has been proposed that it acts by inhibiting key enzymes involved in the biosynthesis of important cellular components, such as DNA and proteins. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of various pathogens, making it a potential antimicrobial agent. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide in lab experiments is its broad spectrum of biological activities. This compound has been shown to possess antifungal, antibacterial, and anticancer properties, making it a useful tool in various fields of research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound as a therapeutic agent.

Future Directions

There are many future directions for research on 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide. One area of research could focus on the development of this compound derivatives with improved pharmacological properties. Another area of research could focus on the use of this compound in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential use in clinical settings.

Synthesis Methods

The synthesis of 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide involves the reaction of 4-ethyl-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol with 4-isopropylphenoxyacetic acid in the presence of a base, such as potassium carbonate. The resulting product is this compound, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been found to possess antifungal, antibacterial, and anticancer properties. This compound has been shown to inhibit the growth of Candida albicans, a common fungal pathogen, and Staphylococcus aureus, a bacterial pathogen. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.

Properties

IUPAC Name

2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-4-20-15(18-19-16(20)23-10-14(17)21)9-22-13-7-5-12(6-8-13)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXZHPJDXGCOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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